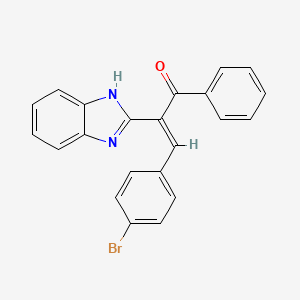![molecular formula C17H24N2O5S B5340121 N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The compound has been synthesized using various methods and has shown promising results in laboratory experiments.
作用機序
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide inhibits this compound by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. The compound also has anti-inflammatory and anti-cancer properties, which are thought to be mediated by its inhibition of this compound and other signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and anti-cancer properties in various cell and animal models. However, the compound has not been studied extensively in human subjects, and its safety and efficacy in humans are not yet known.
実験室実験の利点と制限
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. The compound is also relatively easy to synthesize using various methods, which makes it readily available for research purposes. However, the compound has some limitations for laboratory experiments. It has not been extensively studied in human subjects, and its safety and efficacy in humans are not yet known. The compound also has some limitations in terms of its selectivity for this compound, and its potential off-target effects should be carefully considered in experimental design.
将来の方向性
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several potential future directions for scientific research. One direction is to further study its safety and efficacy in human subjects, and to explore its potential therapeutic applications in various diseases such as diabetes, obesity, cancer, and neurodegenerative diseases. Another direction is to further study its mechanism of action and potential off-target effects, and to develop more selective and potent inhibitors of this compound. The compound can also be used as a tool for studying the role of this compound in various signaling pathways and cellular processes, and for developing new therapeutic strategies based on this knowledge.
合成法
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-methoxy-5-nitrobenzenesulfonamide with cyclopropylamine in the presence of palladium on carbon (Pd/C) as a catalyst. The resulting intermediate is then reduced using sodium borohydride (NaBH4) to obtain the final product. Another method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with cyclopropylamine in the presence of trifluoroacetic acid (TFA) as a catalyst. The product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of this compound, which is a key regulator of insulin signaling and glucose homeostasis. The compound has been studied in various in vitro and in vivo models of diabetes and obesity, and has shown promising results in improving glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been studied in models of cancer, inflammation, and neurodegenerative diseases, and has shown potential as a therapeutic agent in these conditions.
特性
IUPAC Name |
N-cyclopropyl-3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16-6-5-15(25(21,22)19-8-10-24-11-9-19)12-13(16)2-7-17(20)18-14-3-4-14/h5-6,12,14H,2-4,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBFXCKDCJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide](/img/structure/B5340043.png)
![1-[(5-chloro-2-thienyl)sulfonyl]indoline](/img/structure/B5340055.png)
![6-{2-[5-(4-fluorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5340057.png)
![4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5340062.png)

![1-{[1-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B5340088.png)
![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5340098.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)
![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5340148.png)

![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)